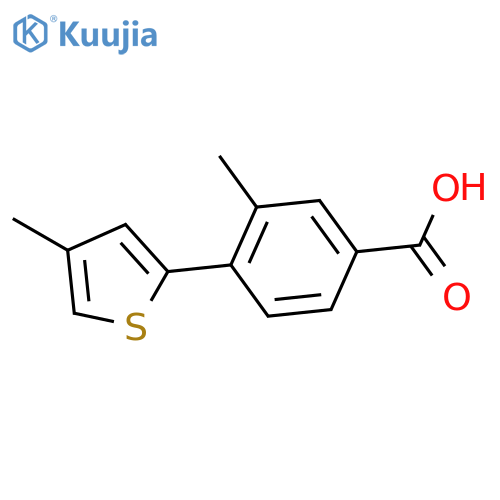

Cas no 1261934-88-6 (3-methyl-4-(4-methyl-2-thienyl)benzoic Acid)

1261934-88-6 structure

商品名:3-methyl-4-(4-methyl-2-thienyl)benzoic Acid

CAS番号:1261934-88-6

MF:C15H14O2S

メガワット:258.335463047028

MDL:MFCD18320484

CID:1219342

PubChem ID:53226386

3-methyl-4-(4-methyl-2-thienyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-methyl-4-(4-methyl-2-thienyl)benzoic Acid

- MFCD18320484

- 3-methyl-4-(3-methylsulfanylphenyl)benzoic acid

- 3-Methyl-4-(3-methylthiophenyl)benzoic acid, 95%

- 1261934-88-6

- 3-METHYL-4-(3-METHYLTHIOPHENYL)BENZOIC ACID

-

- MDL: MFCD18320484

- インチ: InChI=1S/C15H14O2S/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17)

- InChIKey: NLFAJRXKTJUSFD-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC

計算された属性

- せいみつぶんしりょう: 258.07145086g/mol

- どういたいしつりょう: 258.07145086g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4

3-methyl-4-(4-methyl-2-thienyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327664-5 g |

3-Methyl-4-(3-methylthiophenyl)benzoic acid, 95%; . |

1261934-88-6 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB327664-5g |

3-Methyl-4-(3-methylthiophenyl)benzoic acid, 95%; . |

1261934-88-6 | 95% | 5g |

€1159.00 | 2025-03-19 |

3-methyl-4-(4-methyl-2-thienyl)benzoic Acid 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1261934-88-6 (3-methyl-4-(4-methyl-2-thienyl)benzoic Acid) 関連製品

- 99578-58-2(5-phenylthiophene-3-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261934-88-6)3-methyl-4-(4-methyl-2-thienyl)benzoic Acid

清らかである:99%

はかる:5g

価格 ($):687.0